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Compound of Interest

Compound Name: (s)-1,2-Diphenylethanol

CAS No.: 5773-56-8

Cat. No.: B1607665

Get Quote

Technical Monograph: (S)-1,2-Diphenylethanol
Structural Dynamics, Asymmetric Synthesis, and Pharmaceutical Applications

Executive Summary
(S)-1,2-Diphenylethanol (CAS: 5773-56-8) represents a critical chiral building block in the

synthesis of neuroactive pharmaceutical ingredients and a benchmark substrate for asymmetric

catalysis.[1] Unlike its structural isomer 1,1-diphenylethanol, this molecule possesses a single

stereogenic center at the C1 position, flanked by a benzyl group and a phenyl ring.[1] This

specific architecture creates a "tweezer-like" steric environment, making it an invaluable

scaffold for chiral auxiliaries and solvating agents.[1]

This guide provides a rigorous technical analysis of the (S)-enantiomer, detailing its

physicochemical profile, validated synthetic protocols via Asymmetric Transfer Hydrogenation

(ATH), and its role as a precursor in the development of NMDA receptor antagonists.

Structural & Stereochemical Analysis[1][2][3][4]
Absolute Configuration
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The (S)-configuration of 1,2-diphenylethanol is defined by the Cahn-Ingold-Prelog (CIP) priority

rules at the benzylic carbon (C1).[1] The hydroxyl group (-OH) holds the highest priority,

followed by the phenyl group (-Ph), the benzyl group (-CH₂Ph), and finally the hydrogen atom.

Stereodescriptor: (S)

Optical Rotation: Dextrorotatory (+) in ethanol.[1]

(c 1.0, EtOH).

Conformational Dynamics & Crystal Packing
In the solid state, (S)-1,2-diphenylethanol typically adopts a conformation where the two

aromatic rings minimize steric repulsion.[1]

Intramolecular Interactions: The molecule exhibits a preference for a gauche conformation

between the hydroxyl group and the benzyl methylene protons, driven by weak OH···

interactions with the distal phenyl ring.[1]

Intermolecular Hydrogen Bonding: Crystallographic analysis reveals that the molecules pack

into infinite helical chains or dimers driven by O-H···O hydrogen bonds.[1][2][3][4] This

network is critical for the compound's relatively high melting point compared to non-polar

analogues.[1]

Physicochemical Profile
The following data represents the standard profile for high-purity (>99% ee) material.
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Property Value / Description Note

Molecular Formula

Molecular Weight 198.26 g/mol

CAS Number 5773-56-8 (S)-enantiomer specific

Appearance White crystalline solid Needles from hexane/EtOAc

Melting Point 66 – 68 °C
Sharp transition indicates

purity

Boiling Point 160 – 162 °C @ 6 Torr

Solubility
Soluble: EtOH, MeOH, DCM,

EtOAcInsoluble: Water
Lipophilic character dominates

Chiral Purity >99% ee Determined via Chiral HPLC

Synthetic Routes & Mechanistic Insight
While enzymatic reduction (e.g., Lactobacillus paracasei) exists, the industrial and laboratory

gold standard for synthesizing (S)-1,2-diphenylethanol is Asymmetric Transfer Hydrogenation

(ATH) using Ruthenium-diamine complexes. This method offers superior scalability and atom

economy compared to stoichiometric hydride reductions.[1]

Mechanism: Ru-Catalyzed Transfer Hydrogenation
The reaction utilizes a chiral Ruthenium catalyst (typically Noyori-Ikariya type) with a formic

acid/triethylamine azeotrope as the hydrogen source.[1] The mechanism involves a metal-

ligand bifunctional concerted pathway, where the hydride is transferred from the Ru center to

the carbonyl carbon, while the proton is transferred from the amine ligand to the carbonyl

oxygen.[1]

Visualization: Synthesis Workflow
The following diagram illustrates the logical workflow for the ATH of Deoxybenzoin to (S)-1,2-
Diphenylethanol.
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Stereochemical Control
Deoxybenzoin

(2-Phenylacetophenone)

Reaction Phase
28°C, 14-24h
DCM Solvent

RuCl(p-cymene)[(S,S)-TsDPEN]
(0.5 mol%)

HCOOH / Et3N
(5:2 Azeotrope)

Quench (H2O)
Extraction (DCM)

Washing (Sat. NaHCO3)

Recrystallization
(Hexane/EtOAc)

(S)-1,2-Diphenylethanol
>99% ee

Click to download full resolution via product page

Figure 1: Workflow for the Asymmetric Transfer Hydrogenation (ATH) of Deoxybenzoin. The

use of (S,S)-TsDPEN ligand is critical to achieve the (S)-product configuration.

Experimental Protocol (Self-Validating)
Objective: Synthesis of (S)-1,2-Diphenylethanol (10 mmol scale).

Reagents:

Deoxybenzoin (1.96 g, 10 mmol)

RuCl(p-cymene)[(S,S)-TsDPEN] (32 mg, 0.05 mmol, 0.5 mol%)

Formic acid/Triethylamine complex (5:2 molar ratio, 5 mL)

Dichloromethane (DCM) (degassed)

Procedure:

Inert Atmosphere Setup: Flame-dry a 50 mL Schlenk flask and purge with Argon for 10

minutes.

Substrate Loading: Charge the flask with Deoxybenzoin (1.96 g) and the Ru-catalyst (32

mg).

Solvation: Add degassed DCM (10 mL) via syringe. Stir until solids dissolve.
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Reaction Initiation: Add the Formic acid/TEA complex (5 mL) dropwise.

Checkpoint: Evolution of CO₂ gas indicates reaction initiation.[1] Ensure the system is

vented through a bubbler.[1]

Incubation: Stir at 28°C for 14 hours. Monitor via TLC (Hexane:EtOAc 4:1).[1] The ketone

spot (

) should disappear; the alcohol spot (

) should appear.

Quench & Extraction: Add water (20 mL). Extract the aqueous layer with DCM (3 x 15 mL).

[1]

Neutralization: Wash combined organics with saturated NaHCO₃ (to remove residual formic

acid) and brine. Dry over Na₂SO₄.[1]

Purification: Concentrate in vacuo. Recrystallize the crude solid from hot Hexane/EtOAc

(9:1).[1]

Validation: Measure melting point (Target: 66-68°C) and Optical Rotation (Target: positive).

Pharmaceutical & Research Utility[1]
Drug Development Precursor
(S)-1,2-Diphenylethanol serves as a homologous scaffold for Remacemide and MK-801

analogues.[1] The 1,2-diphenylethyl moiety is a pharmacophore often associated with NMDA

receptor antagonism.[1]

Mechanism: The lipophilic nature of the diphenyl motif allows for penetration of the blood-

brain barrier (BBB), while the chiral center directs binding affinity within the receptor channel.

Chiral Solvating Agent (CSA)
Due to the magnetic anisotropy of the two phenyl rings, (S)-1,2-diphenylethanol is used as a

Chiral Solvating Agent in NMR spectroscopy.
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Application: When mixed with racemic amines or sulfoxides, it forms diastereomeric

complexes in solution.[1] The phenyl rings induce differential shielding effects, causing

splitting of NMR signals for the enantiomers of the analyte, allowing for rapid ee

determination without chiral HPLC.

Analytical Characterization
To ensure scientific integrity, the synthesized product must be validated against the following

spectral standards.

Proton NMR ( NMR)
Solvent:

, 400 MHz

Key Signals:

7.20 – 7.40 (m, 10H, Aromatic protons).[1]

4.85 (dd, 1H, CH-OH).[1] Diagnostic methine signal.

2.95 – 3.05 (m, 2H, -CH₂-Ph).[1]

2.05 (br s, 1H, -OH).[1]

Chiral HPLC[1]
Column: Daicel Chiralcel OD-H or AD-H.

Mobile Phase: Hexane : Isopropanol (90:10).[1]

Flow Rate: 1.0 mL/min.[1]

Detection: UV @ 254 nm.[1]

Retention Times:

(S)-Enantiomer: Typically elutes second (depending on specific column conditions, verify

with racemate).[1]
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(R)-Enantiomer: Elutes first.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/product/b1607665?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1607665?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

